![molecular formula C5H6BrN3 B15070854 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that contains a bromine atom and a fused ring system composed of pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with bromoacetylenes, followed by cyclization with triazole precursors. The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole derivatives .
科学的研究の応用
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing necroptosis inhibitors, which are potential therapeutic agents for treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Studies: The compound is studied for its interactions with receptor-interacting protein kinase 1 (RIPK1), a key protein involved in necroptosis.
Chemical Biology: It serves as a tool compound for studying the mechanisms of necroptosis and other cellular processes.
作用機序
The mechanism of action of 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis. This inhibition is crucial for mitigating necroptosis-related diseases .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Lacks the bromine atom but shares the core structure.
Pyrrolopyrazine Derivatives: Contain a similar fused ring system but with different nitrogen atom arrangements.
Uniqueness
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .
特性
分子式 |
C5H6BrN3 |
|---|---|
分子量 |
188.03 g/mol |
IUPAC名 |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-4-2-1-3-9(4)8-5/h1-3H2 |
InChIキー |
ZUCQMBFXRQDLQW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=NN2C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


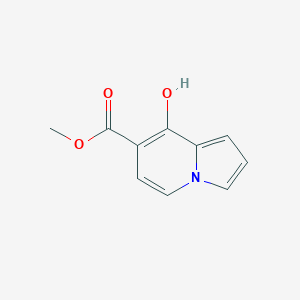
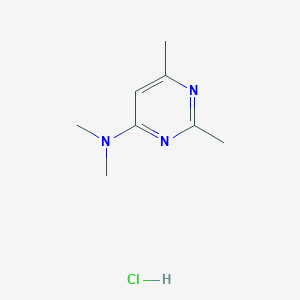


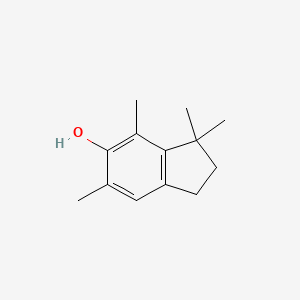


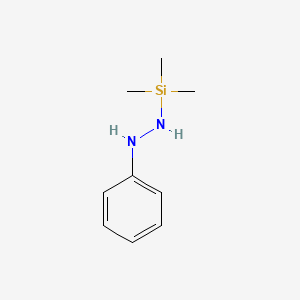
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
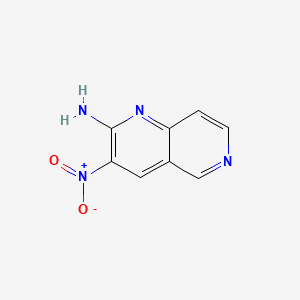
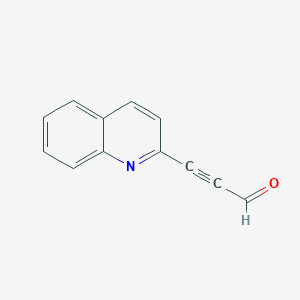
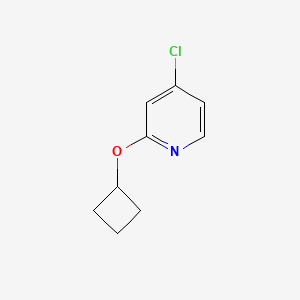
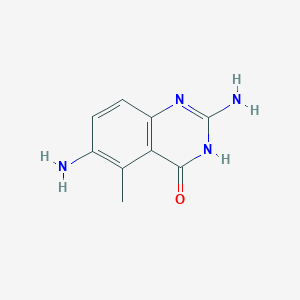
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
